molecular formula C13H15N3O3S B415053 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 330445-76-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B415053
CAS No.: 330445-76-6
M. Wt: 293.34g/mol
InChI Key: YIKIAWLYGZAXLI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a dimethoxybenzamide group. This structure is part of a class of heterocyclic compounds known for their significant potential in medicinal chemistry research. The 1,3,4-thiadiazole scaffold is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which contribute to in vivo stability and diverse biological interactions . Its derivatives are known to exhibit good cell permeability and the ability to cross the blood-brain barrier, making this scaffold a point of interest for investigations targeting the central nervous system (CNS) . Research Applications and Value: The primary research value of this compound lies in the exploration of new therapeutic agents. Derivatives of the 1,3,4-thiadiazole ring have demonstrated a wide spectrum of pharmacological activities in scientific studies, suggesting this compound's utility as a building block or lead compound in various research pipelines . Specific areas of investigation include: Anticonvulsant Research: The 1,3,4-thiadiazole scaffold is a promising structure for developing anti-epileptic agents. Key pharmacophoric features such as an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain are often present in these derivatives. Research indicates that such compounds may prevent abnormal neuronal firing via the GABA A pathway, facilitating the release of chloride ions to calm neuronal excitability . Antimicrobial Research: The 2-amino-1,3,4-thiadiazole moiety is a potential scaffold for promising antimicrobial agents. Many derivatives have shown activity against various bacterial and fungal strains, and some have demonstrated efficacy comparable to or greater than standard drugs, making them valuable for addressing drug-resistant pathogens . This product is intended for research purposes only by qualified laboratory professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-11-15-16-13(20-11)14-12(17)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIAWLYGZAXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of ethyl hydrazinecarbothioamide (thiosemicarbazide), achieved by reacting ethyl hydrazine with thiourea in acidic methanol:

NH2NH2+NH2CSNH2HCl, MeOHNH2NHC(S)NH2HCl\text{NH}2\text{NH}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, MeOH}} \text{NH}2\text{NHC(S)NH}2 \cdot \text{HCl}

Ethyl substitution is introduced via alkylation of the hydrazine precursor prior to cyclization.

Cyclization to Thiadiazole Ring

Cyclization of ethyl hydrazinecarbothioamide under acidic conditions (conc. H2_2SO4_4, 0–5°C, 2 h) yields 5-ethyl-1,3,4-thiadiazol-2-amine :

NH2NHC(S)NH2H2SO4C2H5C3N2S+NH3+H2O\text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{H}2\text{SO}4} \text{C}2\text{H}5-\text{C}3\text{N}2\text{S} + \text{NH}3 + \text{H}2\text{O}

Key Parameters :

  • Acid Concentration : 95–98% H2_2SO4_4 ensures complete cyclization.

  • Temperature Control : Exothermic reaction necessitates ice-bath cooling to prevent decomposition.

  • Workup : Neutralization with aqueous NH3_3 precipitates the amine, which is filtered and recrystallized from ethanol/water (yield: 82–88%).

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Benzoyl Chloride Preparation

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl2_2) under reflux (70°C, 4 h):

ArCOOH+SOCl2ArCOCl+SO2+HCl\text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 + \text{HCl}

Optimization :

  • Solvent : Toluene facilitates SOCl2_2 reactivity while minimizing side reactions.

  • Purification : Distillation under reduced pressure (b.p. 120–125°C/15 mmHg) yields >95% pure acyl chloride.

Amide Bond Formation: Coupling of Fragments

Reaction Conditions

A solution of 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) in dry dichloromethane is treated with triethylamine (3.0 eq) to deprotonate the amine. 3,4-Dimethoxybenzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h:

ArCOCl+H2N-ThiadiazoleEt3NArCONH-Thiadiazole+HCl\text{ArCOCl} + \text{H}2\text{N-Thiadiazole} \xrightarrow{\text{Et}3\text{N}} \text{ArCONH-Thiadiazole} + \text{HCl}

Critical Factors :

  • Solvent : Anhydrous CH2_2Cl2_2 prevents hydrolysis of the acyl chloride.

  • Stoichiometry : Excess acyl chloride (1.1 eq) ensures complete amine consumption.

  • Workup : Extraction with NaHCO3_3 removes residual acid, followed by column chromatography (CH2_2Cl2_2:MeOH, 95:5) to isolate the product (yield: 74–79%).

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH3_3), 3.91 (s, 3H, OCH3_3), 2.78 (q, J = 7.6 Hz, 2H, CH2_2CH3_3), 1.32 (t, J = 7.6 Hz, 3H, CH2_2CH3_3).

  • IR (KBr) : 1654 cm1^{-1} (C=O stretch), 1598 cm1^{-1} (C=N thiadiazole).

Purity and Yield Optimization

ParameterOptimal ValueYield (%)Purity (HPLC)
Cyclization Time2 h8898.5
Acyl Chloride Equiv1.17997.8
Column EluentCH2_2Cl2_2:MeOH 95:5-99.1

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time for amide coupling but risks thiadiazole ring degradation, limiting yield to 68%.

Solid-Phase Synthesis

Immobilization of the thiadiazol-2-amine on Wang resin enables iterative coupling, though scalability challenges persist due to resin loading efficiency (~60%).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Thionyl Chloride : $12/kg (bulk pricing) vs. Oxalyl chloride ($45/kg).

  • Solvent Recovery : CH2_2Cl2_2 distillation achieves 90% reuse, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Methoxy Group Positional Isomers

  • Reported density: 1.309 g/cm³; pKa: 8.14 .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide (CAS 391863-97-1) : Ortho-methoxy groups may introduce steric constraints, affecting binding affinity in biological systems .

Complex Benzamide Derivatives

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-(3-(trifluoromethyl)phenyl)sulfamoyl]benzamide : Incorporation of a sulfamoyl group with trifluoromethyl and allyl substituents drastically increases molecular complexity and likely enhances target specificity, though at the cost of higher molecular weight (756.84 g/mol) .

Variations on the Thiadiazole Ring

  • Molecular mass: 325.41 g/mol .
  • N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide : Ethoxy substitution enhances hydrogen-bonding capacity via the oxygen atom. Crystal structure analysis reveals planar thiadiazole rings and intermolecular N–H⋯N hydrogen bonds stabilizing the lattice .

Functional Group Additions

  • Thiourea-Linked Derivatives (e.g., Compound 17 in ): Introduction of a thiourea bridge (e.g., N-((5-chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide) expands biological activity, such as carbonic anhydrase inhibition (IC₅₀ values in nanomolar range). However, increased molecular weight (e.g., 474.91 g/mol for Compound 17) may reduce bioavailability .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibitors : Thiourea derivatives with 3,4-dimethoxybenzamide moieties (e.g., Compound 17 ) show potent CA inhibition, suggesting that the target compound may share similar mechanisms if tested.
  • However, its poor water solubility limits injectable formulations .

Antimicrobial and Antifungal Activity

  • 1,3,4-Thiadiazole Derivatives : Analogous compounds, such as 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide C₁₃H₁₅N₃O₃S* ~285.34 3,4-dimethoxybenzamide, ethyl Not reported (inferred CA/neuro)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide C₁₂H₁₃N₃O₂S 263.32 4-methoxybenzamide Plant growth regulation
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide C₁₃H₁₅N₃O₃S₂ 325.41 Ethylthio, 3,4-dimethoxy Not reported
Compound 17 (Thiourea derivative) C₁₆H₁₅ClN₄O₅S₃ 474.91 Thiourea, sulfamoylphenyl Carbonic anhydrase inhibition

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) with IC50 values ranging from 2.03 to 2.17 µM .

Mechanism of Action:
The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression and proliferation. Molecular docking studies suggest that these compounds interact with targets such as the epidermal growth factor receptor (EGFR), leading to reduced cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A series of synthesized 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects by targeting ergosterol biosynthesis in fungi . The compound's mechanism involves the inhibition of the enzyme 14-α-sterol demethylase, which is crucial for fungal cell membrane integrity.

Table: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)AntifungalCandida albicans15 µg/mL
N-(5-ethyl-1,3,4-thiadiazol-2-yl)AntibacterialStaphylococcus aureus10 µg/mL

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, this compound exhibited significant cytotoxicity against tested cancer cell lines compared to standard chemotherapeutics .
  • Molecular Docking Studies : Docking studies revealed that the compound binds effectively to active sites on target proteins involved in cancer cell signaling pathways. This binding affinity correlates with observed biological activity in vitro .

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics indicate that compounds like this compound exhibit favorable absorption and distribution characteristics. ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest good bioavailability and low toxicity profiles at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, nucleophilic substitution reactions (common in thiadiazole derivatives) benefit from using triethylamine to deprotonate the amine, enhancing reactivity with electrophiles like benzoyl chlorides . Temperature control (e.g., 80°C in dioxane) and solvent selection (ethanol for recrystallization) improve purity and yield. Multi-step protocols may involve cyclization of thiadiazole precursors followed by amide coupling. Monitoring via TLC and post-synthesis purification via HPLC or recrystallization is critical .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve substituent patterns (e.g., methoxy groups at 3,4-positions and ethyl-thiadiazole connectivity) .
  • X-ray Crystallography : Determines 3D conformation and validates bond lengths/angles (e.g., planar thiadiazole ring with C=N double bonds at 1.28–1.30 Å) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at 249 m/z for a related analog) .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity in thiadiazole derivatives?

  • Methodological Answer : Substituent effects are evaluated via comparative SAR studies. For instance:

  • Methoxy groups enhance lipid solubility and target binding (e.g., antimicrobial activity in analogs with dimethoxybenzamide moieties) .
  • Nitro groups at specific positions increase electrophilicity, correlating with anticancer activity in thiadiazole sulfonamides .
  • Ethyl groups on the thiadiazole ring improve metabolic stability . Controlled substitution assays (varying substituents while keeping the core intact) are essential .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., sulfonamide derivatives binding carbonic anhydrase IX) .
  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity data from analogs .
  • MD Simulations : Assess stability of ligand-target complexes over time (critical for validating anticancer mechanisms) .

Q. How can X-ray crystallography resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Crystal structures provide insights into conformational flexibility and intermolecular interactions. For example:

  • Hydrogen bonding (e.g., N–H⋯N interactions in thiadiazole dimers) stabilizes crystal packing and may mimic target binding .
  • Comparing dihedral angles between active/inactive analogs identifies steric hindrance or optimal pharmacophore alignment .

Q. What experimental approaches address low aqueous solubility in preclinical testing?

  • Methodological Answer :

  • Nanocarrier Systems : β-cyclodextrin encapsulation improves bioavailability (e.g., tested in anti-epileptic thiadiazole derivatives) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, enhancing solubility without altering core activity .
  • Co-solvent Blends : Use DMSO/PEG mixtures for in vitro assays while monitoring solvent interference .

Q. How can in vitro and in vivo data discrepancies be reconciled for this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS identifies active/inactive metabolites in plasma vs. cell media .
  • Dose-Response Calibration : Adjust in vitro concentrations to match achievable in vivo levels, considering hepatic first-pass effects .
  • Tissue-Specific Delivery : Use targeted nanoparticles to enhance biodistribution to inflamed tissues .

Data Contradiction Analysis

Q. Why do some studies report anticancer activity while others highlight antimicrobial effects for similar thiadiazole derivatives?

  • Methodological Answer :

  • Target Selectivity : Methoxy-rich analogs may bind microbial enzymes (e.g., dihydrofolate reductase), while nitro-substituted derivatives inhibit cancer cell kinases .
  • Assay Conditions : Varying pH or serum proteins in cell culture media can alter compound stability and potency .
  • Structural Nuances : Subtle differences (e.g., ethyl vs. tert-butyl groups) modulate logP values, affecting membrane permeability in different cell types .

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